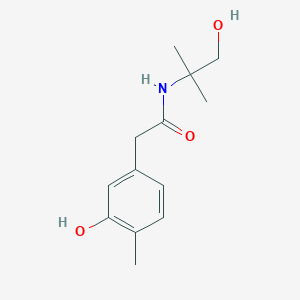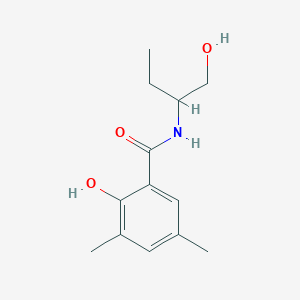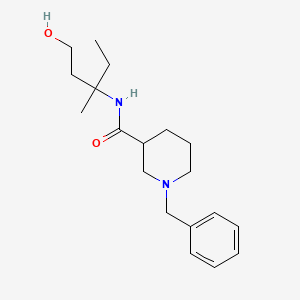![molecular formula C18H22ClN3O2 B6637994 4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B6637994.png)
4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide, also known as JNJ-38431055, is a novel small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been identified as a potential therapeutic target for the treatment of type 2 diabetes and obesity. JNJ-38431055 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide inhibits the activity of PTP1B, a negative regulator of insulin signaling. PTP1B dephosphorylates and inactivates the insulin receptor and downstream signaling molecules, resulting in impaired insulin signaling and glucose uptake in peripheral tissues. Inhibition of PTP1B by this compound leads to increased insulin signaling and glucose uptake, which in turn improves glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects
This compound has been shown to improve glucose tolerance, enhance insulin sensitivity, and reduce body weight in preclinical models of type 2 diabetes and obesity. These effects are believed to be due to the inhibition of PTP1B, which leads to increased insulin signaling and glucose uptake in peripheral tissues. This compound has also been shown to reduce hepatic glucose production and improve lipid metabolism in animal models.
Advantages and Limitations for Lab Experiments
4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in insulin signaling and glucose metabolism. However, its efficacy and safety in humans are still being evaluated in clinical trials, and its long-term effects are not yet known. Additionally, the synthesis of this compound is complex and requires multiple steps, which may limit its availability for some research applications.
Future Directions
Future research on 4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide may focus on its potential as a therapeutic agent for the treatment of type 2 diabetes and obesity. Clinical trials are ongoing to evaluate its safety and efficacy in humans, and further studies may be needed to determine its long-term effects. Additionally, research may focus on the development of more efficient and cost-effective synthesis methods for this compound, as well as the identification of other potential targets for the treatment of type 2 diabetes and obesity.
Synthesis Methods
The synthesis of 4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide involves a multi-step process that begins with the reaction of 4-chloro-3,5-dimethylpyrazole with 4-bromo-1-cyclopentylbenzene to form the intermediate compound 4-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-(bromomethyl)cyclopentyl]benzamide. This intermediate is then treated with sodium hydroxide and hydrogen peroxide to replace the bromine atoms with hydroxyl groups, resulting in the formation of this compound.
Scientific Research Applications
4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide has been extensively studied in preclinical models of type 2 diabetes and obesity. In these studies, this compound has been shown to improve glucose tolerance, enhance insulin sensitivity, and reduce body weight in animal models. These effects are believed to be due to the inhibition of PTP1B, which leads to increased insulin signaling and glucose uptake in peripheral tissues.
properties
IUPAC Name |
4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-12-16(19)13(2)22(21-12)15-7-5-14(6-8-15)17(24)20-18(11-23)9-3-4-10-18/h5-8,23H,3-4,9-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNDWRSMAUJZRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)NC3(CCCC3)CO)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![(4-Fluorophenyl)-[1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6637919.png)
![N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)


![5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637943.png)
![5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637957.png)


![[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone](/img/structure/B6637987.png)
![7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B6637991.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B6637999.png)
![7-fluoro-1-[[4-(hydroxymethyl)phenyl]methyl]-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B6638015.png)